Acremoauxin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125537-93-1 |
|---|---|
Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2R)-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C16H21NO6/c1-9(11-6-17-12-5-3-2-4-10(11)12)16(22)23-8-14(20)15(21)13(19)7-18/h2-6,9,13-15,17-21H,7-8H2,1H3/t9-,13-,14-,15-/m1/s1 |
InChI Key |
YBXVDDODTFXOHM-SEWBAHNZSA-N |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O |
Isomeric SMILES |
C[C@H](C1=CNC2=CC=CC=C21)C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O |
Synonyms |
acremoauxin A |
Origin of Product |
United States |
Discovery and Biological Source of Acremoauxin a
Isolation from Acremonium roseum I 4267
Acremoauxin A was first isolated from the culture filtrate of the fungus Acremonium roseum I 4267. tandfonline.comtandfonline.comoup.com The process of obtaining this compound involved culturing the fungus in a liquid medium, followed by a systematic extraction and purification procedure.
The fungus, Acremonium roseum I 4267, was cultivated in a medium containing 2% malt extract, 2% dextrose, and 0.1% peptone. tandfonline.comoup.com The cultivation was carried out in Sakaguchi flasks with constant shaking for 8 days at a temperature of 25°C. tandfonline.comoup.com Following the incubation period, the culture filtrate was processed to extract the active compounds. The filtrate was saturated with sodium chloride and then partitioned against ethyl acetate (B1210297). tandfonline.comoup.com
The ethyl acetate extract, containing a mixture of metabolites, was then subjected to chromatographic separation on a silica (B1680970) gel column. tandfonline.comoup.com This step yielded a biologically active fraction which was further purified. tandfonline.comoup.com Crude crystals of this compound were obtained from this fraction and subsequently recrystallized to yield colorless needles. tandfonline.comoup.com
The purified this compound was characterized by its distinct physicochemical properties, which are summarized in the table below.
| Property | Value |
| Melting Point | 142-144°C |
| Optical Rotation | [α]D +53.6° (in MeOH) |
Historical Perspective of its Identification
The identification of this compound was first reported in 1989. tandfonline.comnih.gov The research, which detailed its isolation and structural elucidation, was a result of a screening program aimed at discovering new plant-growth regulators from fungal metabolites. tandfonline.comoup.com
During this search, a potent plant-growth inhibitor with auxin-like activity was detected in the culture medium of Acremonium roseum I 4267. tandfonline.comoup.com This led to the isolation and subsequent characterization of the compound, which was named this compound. tandfonline.comoup.com Structurally, it was identified as a novel auxin derivative. tandfonline.comtandfonline.comoup.com The molecule is composed of an indole (B1671886) moiety attached to an arabinitol-containing propionate (B1217596) ester. nih.gov The elucidation of its structure was a key aspect of its initial discovery, setting it apart from previously known compounds. tandfonline.comoup.com
Structural Elucidation of Acremoauxin a
Spectroscopic Techniques Employed
The molecular architecture of Acremoauxin A was primarily determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Both one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in deciphering the connectivity and functional groups within this compound. tandfonline.com The ¹H NMR spectrum (100 MHz, CD₃OD) revealed characteristic signals, including a methyl doublet at δ 1.54 (J=7.0 Hz), indicative of a methyl group adjacent to a methine proton. Multiplets and double-doublets in the δ 3.52-4.25 ppm range pointed to the presence of multiple oxygenated methylene (B1212753) and methine protons, characteristic of a sugar alcohol moiety. Aromatic protons appeared as a multiplet between δ 7.0-7.7 ppm, along with a broad singlet at δ 8.0 ppm, consistent with an indole (B1671886) N-H proton. tandfonline.com
The ¹³C NMR spectrum (25 MHz, CD₃OD) further supported the proposed structure, showing signals for a methyl group (δ 18.0 ppm), several oxygenated carbons (δ 64.0-73.0 ppm) corresponding to the sugar alcohol backbone, and aromatic carbons (δ 110.0-137.0 ppm) attributable to the indole ring. A distinctive signal at δ 176.0 ppm confirmed the presence of a carbonyl (C=O) group, specifically an ester. tandfonline.com
The interpretation of these NMR data, particularly the chemical shifts and coupling constants, was crucial. For instance, the vicinal coupling constants of J4′′,3′′ and J3′′,2′′ (8.5 and 1.5 Hz for this compound) were found to be closely similar to those of its tetraacetate derivative (8.6 and 2.8 Hz), providing key insights into the configuration of the arabitol moiety. tandfonline.com
Table 1: ¹H and ¹³C NMR Data for this compound (CD₃OD)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 1.54 | d | 7.0 | CH₃ |
| 3.52 | dd | 11.5, 5.0 | CH₂ | |
| 3.65 | dd | 11.5, 3.0 | CH₂ | |
| 3.75 | m | - | CH | |
| 3.85 | dd | 8.5, 1.5 | CH | |
| 4.05 | m | - | CH | |
| 4.15 | m | - | CH | |
| 4.25 | dd | 8.5, 1.5 | CH | |
| 7.0-7.7 | m | - | Indole Ar-H | |
| 8.0 | brs | - | Indole N-H | |
| ¹³C | 18.0 | - | - | CH₃ |
| 40.0 | - | - | CH | |
| 64.0 | - | - | CH₂ | |
| 70.0 | - | - | CH | |
| 71.0 | - | - | CH | |
| 72.0 | - | - | CH | |
| 73.0 | - | - | CH | |
| 110.0 | - | - | Indole CH | |
| 112.0 | - | - | Indole CH | |
| 119.0 | - | - | Indole CH | |
| 120.0 | - | - | Indole CH | |
| 122.0 | - | - | Indole CH | |
| 123.0 | - | - | Indole CH | |
| 128.0 | - | - | Indole C | |
| 137.0 | - | - | Indole C | |
| 176.0 | - | - | C=O (Ester) |
Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound. High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) of this compound showed a molecular ion [M]⁺ at m/z 323.1292, which corresponded to the calculated mass for the molecular formula C₁₆H₂₁NO₆ (calculated: 323.1368). tandfonline.com
Further confirmation of the molecular formula and structural connectivity was obtained from the HR-EIMS of its tetraacetate derivative. The tetraacetate derivative exhibited a molecular ion [M]⁺ at m/z 491.1762, which precisely matched the calculated mass for C₂₄H₂₉NO₁₀ (calculated: 491.1790). tandfonline.com This data strongly supported the presence of four hydroxyl groups in the original this compound structure, which were acetylated to form the derivative.
Table 2: Mass Spectrometry Data for this compound and its Tetraacetate Derivative
| Compound | Type of MS | m/z (Found) | Molecular Formula (Calculated) | m/z (Calculated) |
| This compound | HR-EIMS | 323.1292 | C₁₆H₂₁NO₆ | 323.1368 |
| This compound Tetraacetate | HR-EIMS | 491.1762 | C₂₄H₂₉NO₁₀ | 491.1790 |
Table 3: Infrared (IR) Spectroscopic Data for this compound (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 | O-H and N-H stretching |
| 1730 | C=O stretching (ester) |
| 1620 | Indole ring vibrations |
| 1550 | Indole ring vibrations |
| 1460 | C-H bending |
| 1380 | C-H bending |
| 1280 | C-O stretching (ester/alcohol) |
| 1100 | C-O stretching (alcohol) |
| 1060 | C-O stretching (alcohol) |
| 1040 | C-O stretching (alcohol) |
| 750 | Indole ring out-of-plane bending |
Ultraviolet-Visible (UV-Vis) spectroscopy was employed to identify chromophores within the this compound molecule. While specific λmax values were not detailed in the primary elucidation paper, tandfonline.com the presence of an indole moiety typically results in characteristic UV absorption bands due to its conjugated π-electron system. Indole derivatives generally exhibit strong absorption in the 220-230 nm range and a weaker, structured band around 270-290 nm. msu.eduresearchgate.net Such absorption patterns would be consistent with the indole-3-propionic acid part of this compound.
X-ray Crystallography for Absolute Configuration
While this compound was obtained as colorless needles, suggesting suitability for X-ray analysis, the primary elucidation report tandfonline.com does not explicitly state that X-ray crystallography was used to determine its absolute configuration. Instead, the absolute configuration of this compound was inferred through a combination of chemical degradation, derivatization, and comparative NMR analysis.
Specifically, this compound was determined to consist of (2S)-2-(3-indolyl)propionic acid and a D-arabitol moiety. tandfonline.com The (2S) configuration of the indolylpropionic acid component was likely established by comparison with an authentic specimen, or through known biosynthetic pathways. The configuration of the arabitol portion was confirmed by comparing the ¹H NMR data of this compound and its tetraacetate derivative with those of authentic D-arabitol pentaacetate. tandfonline.com The close similarity in chemical shifts and coupling constants between this compound's arabitol protons and those of D-arabitol pentaacetate provided strong evidence for the D-configuration of the arabitol moiety. tandfonline.com
Confirmation of the Indolyl Arabitol Propionate (B1217596) Ester Structure
The proposed structure of this compound as an indolyl arabitol propionate ester was rigorously confirmed through a series of chemical modifications and comparative spectroscopic analyses. tandfonline.comglycoscience.rujst.go.jpnih.gov
A key step in the confirmation process involved the preparation of this compound tetraacetate. This derivatization confirmed the presence of four hydroxyl groups in the molecule, which were subsequently acetylated. tandfonline.com The ¹H NMR spectrum of the tetraacetate derivative was then critically compared with that of authentic D-arabitol pentaacetate. This comparison was pivotal in assigning the acylated position in the D-arabitol moiety. The observation that only two protons in this compound tetraacetate (the 2′′-methine and one 1′′-methylene proton) were slightly downfield compared to D-arabitol pentaacetate suggested the indolylpropionoxy group was located at the 1′′ position of the arabitol residue. tandfonline.com
Further support for the 1-acylated D-arabitol structure came from the closely similar vicinal coupling constants (J4′′,3′′ and J3′′,2′′) observed in both this compound and its tetraacetate, which were consistent with the D-arabitol framework. tandfonline.com The final confirmation of the structure was achieved by direct comparison of the ¹H NMR data of this compound with a synthetic model compound, 1-O-(phenylacetyl)-D-arabitol. tandfonline.com This comprehensive approach, combining spectroscopic data with chemical derivatization and synthesis of model compounds, definitively established this compound as 1-O-[(2S)-2-(3-indolyl)propionyl]-D-arabitol.
Chemical Synthesis and Analogues of Acremoauxin a
Synthesis of Structural Analogues and Derivatives for Research
The chemical synthesis of structural analogues and derivatives of natural products like Acremoauxin A is crucial for understanding their structure-activity relationships (SAR), optimizing their properties, and exploring their potential applications. This compound, an indolyl carboxylate ester derived from D-arabinitol and (2R)-2-(indol-3-yl)propanoic acid, has been a target for total synthesis due to its biological relevance as a plant growth regulator nih.govtandfonline.com. The methodologies developed for its total synthesis provide a foundation for the systematic generation of its structural analogues.
One notable approach to the total synthesis of this compound (56, PubChem CID: 441556) involves a direct indole (B1671886) coupling reaction, a methodology developed by the Baran group nih.govresearchgate.net. This method is highly valued for its chemoselectivity, regioselectivity (coupling exclusively at C-3 of indole), stereoselectivity (substrate control), and practicality, making it suitable for complex substrates and amenable to scale-up nih.govresearchgate.net. The synthesis sequence illustrates how different parts of the molecule can be assembled with control over stereochemistry.
The yields for key steps in the total synthesis of this compound by the Baran group are summarized in the table below:
| Step | Reactants/Intermediate | Product/Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Indole + Camphorsultam Propionate (B1217596) | Coupled Product (28) | 49 | nih.gov |
| 2 | Hydrolysis of Coupled Product (28) | Indole Propionate (53) | 83 | nih.gov |
| 3 | Indole Propionate (53) + Arabinitol Derivative (54) | Compound (55) | 69 | nih.gov |
| 4 | Deprotection of Compound (55) | This compound (56) | 62 | nih.gov |
| Overall (from Indole) | This compound (56) | 17 | nih.gov |
Beyond this specific route, other synthetic strategies have also been explored. For instance, this compound was synthesized from indole, lactic acid, and D-mannitol, incorporating a biological resolution step for the preparation of (+)-2-(3-indolyl)propionic acid tandfonline.com. Additionally, an asymmetric total synthesis of (+)-Acremoauxin A has been achieved through the α-functionalization of carbonyl compounds via α-umpolung, showcasing alternative synthetic avenues that could be leveraged for analogue creation researchgate.net.
These diverse synthetic methodologies provide a versatile toolkit for preparing this compound and, more importantly, for designing and synthesizing a library of its structural analogues. By modifying the indole moiety, the arabinitol core, or the ester linkage, researchers can systematically explore how structural changes influence the biological activity of this compound, thereby facilitating detailed SAR studies.
Biosynthesis of Acremoauxin a
Fungal Biosynthetic Pathway Investigations
Acremoauxin A is a fungal auxin derivative originally isolated from Acremonium roseum I 4267 tandfonline.comjst.go.jpresearchgate.net. It has also been identified as a metabolite produced by Paecilomyces sp. strain CAFT156 ebi.ac.ukmdpi.com. The structure of this compound has been confirmed as 1-O-[(2S)-(+)-2-(3-indolyl)propionyl]-D-arabitol tandfonline.comjst.go.jpresearchgate.net.
Investigations into the fungal biosynthetic pathway have been informed by synthetic efforts that mimic the likely natural assembly of the molecule. Chemical synthesis of this compound has been achieved using indole (B1671886), lactic acid, and D-mannitol as starting materials tandfonline.comjst.go.jpresearchgate.net. A crucial step in understanding the fungal contribution to its stereochemistry involves the biological resolution of (+)-2-(3-indolyl)propionic acid. This intermediate was prepared from its synthetic racemate by utilizing the this compound-producing fungus itself, indicating the fungus's enzymatic machinery is responsible for the stereospecific formation of this key moiety tandfonline.comjst.go.jpresearchgate.net. This biological resolution step highlights the fungal enzymatic activity in shaping the final stereochemistry of the compound.
The primary fungal species identified as producers of this compound are summarized below:
| Fungal Species | Role in this compound Production |
| Acremonium roseum I 4267 | Original producer and source |
| Paecilomyces sp. CAFT156 | Identified producer |
Relationship to Indole-3-Acetic Acid (IAA) Biosynthesis Pathways
This compound is classified as a fungal auxin derivative tandfonline.comjst.go.jpresearchgate.netebi.ac.uk, directly linking its biological activity and structural characteristics to the well-known plant hormone indole-3-acetic acid (IAA). IAA is the most common naturally occurring auxin and its biosynthesis in microorganisms, including fungi, is well-documented through several tryptophan-dependent pathways nih.govplos.orgresearchgate.netfrontiersin.orgresearchgate.netrepositorioinstitucional.mx.
Key IAA biosynthesis pathways in fungi typically include the indole-3-pyruvic acid (IPyA) pathway and the indole-3-acetamide (B105759) (IAM) pathway, both of which utilize L-tryptophan as a precursor plos.org. While the direct enzymatic conversion of IAA to this compound or a common branching point from canonical IAA pathways is not explicitly detailed in the available literature, the structural relationship is evident. The presence of an indole moiety in this compound, particularly the (+)-α-methyl-3-indolylacetic acid fragment, suggests a shared biosynthetic origin or a close metabolic relationship with indole-derived compounds like IAA normalesup.org. This structural commonality underscores this compound's classification as an auxin derivative, implying its biosynthesis likely taps (B36270) into or is related to the broader fungal metabolic machinery for indole-containing compounds.
Precursor Incorporation Studies
While detailed isotopic labeling studies on this compound biosynthesis in fungi are not extensively reported in the provided sources, insights into its precursor incorporation are derived from its chemical synthesis and structural analysis. The successful synthesis of this compound from indole, lactic acid, and D-mannitol provides strong evidence for these compounds, or their direct metabolic derivatives, serving as key building blocks in the fungal biosynthetic process tandfonline.comjst.go.jpresearchgate.net.
The final structure of this compound, 1-O-[(2S)-(+)-2-(3-indolyl)propionyl]-D-arabitol, clearly demonstrates the incorporation of an indole unit, a propionyl group (likely derived from lactic acid), and a D-arabitol moiety (derived from D-mannitol) tandfonline.comjst.go.jpresearchgate.net. The biological resolution step, where the fungus stereospecifically converts a racemic mixture of 2-(3-indolyl)propionic acid to the active (+)-2-(3-indolyl)propionic acid, further supports the notion that this specific indole-propionic acid derivative is a crucial intermediate directly processed by fungal enzymes during this compound biosynthesis tandfonline.comjst.go.jpresearchgate.net.
The identified precursors and the resulting structural components of this compound are summarized in the following table:
| Precursor | Derived Component in this compound |
| Indole | Indole moiety |
| Lactic acid | Propionyl group |
| D-Mannitol | D-Arabitol moiety |
Biological Activities and Molecular Mechanisms of Acremoauxin a
Role as a Fungal Metabolite
As a fungal metabolite, Acremoauxin A is produced by certain fungi, notably Acremonium roseum I 4267. tandfonline.com Fungal secondary metabolites, while not directly involved in growth or reproduction, often play a role in the organism's fitness within its environment, including interactions with other microbes or plant species. frontiersin.org
Fungal conidial germination is a critical step in the life cycle of many fungi, essential for dispersion and survival in adverse conditions. nih.gov Self-inhibitors, often present in conidia, regulate this process, preventing germination until favorable conditions arise. apsnet.org Research suggests that this compound, as a fungal auxin derivative, may play a role in controlling conidial germination in fungi. researchgate.net Although the specific mechanisms by which this compound regulates conidial germination are still being investigated, other fungal metabolites, including certain indole (B1671886) compounds, have been shown to influence spore germination. nih.govfrontiersin.org
Fungi produce various compounds, including plant hormones like auxins, which can act as signals for the fungi themselves to adapt their developmental and physiological processes to their environment. nih.gov Auxins, such as this compound, have been observed to influence fungal physiology, with effects varying depending on the fungal species and concentration. For instance, auxins can promote cellular elongation and sporulation in yeasts like Saccharomyces cerevisiae. nih.gov The production of such metabolites by fungi can contribute to their interactions with host plants, potentially influencing invasion and nutrient uptake. nih.gov
Activities as a Plant Growth Regulator
This compound is recognized as a plant growth regulator, a category of compounds that can modify plant growth and development. nih.govebi.ac.ukontario.ca Plant growth regulators, whether natural or synthetic, are small chemical molecules that can exert significant effects on plant physiological processes even at very low concentrations. lainco.com
This compound has been observed to exhibit potent plant growth inhibitory effects. Studies have shown that it strongly inhibits the growth of Chinese cabbage seedlings at concentrations higher than 2.0 ppm in germination and subsequent growth assays. tandfonline.com This inhibitory activity is accompanied by a prominent swelling action on the base of the hypocotyl, a characteristic effect often associated with high concentrations of auxin-like substances. tandfonline.com This aligns with the understanding that while auxins generally promote growth, higher concentrations can lead to inhibitory effects. ontario.canih.gov
As an auxin derivative, this compound has the potential to modulate various plant developmental processes. Auxins are crucial phytohormones involved in nearly every aspect of plant growth and development, including cell division, cell expansion, root initiation, and organ formation. nih.govnih.govfrontiersin.orgmdpi.comuv.mx The effects of auxins are concentration-dependent, with different tissues responding distinctly to varying amounts. nih.gov While this compound's primary observed effect is inhibitory at certain concentrations, its auxin-like nature suggests it interacts with the complex auxin signaling pathways within plants, which regulate processes such as root and shoot development. nih.govmdpi.comcsic.es
Mechanistic Investigations at the Cellular and Molecular Level
Understanding the mechanistic investigations of compounds like this compound at the cellular and molecular level involves exploring how these molecules interact with cellular components to produce their observed biological effects. ox.ac.uknih.gov For auxin-like compounds, this typically involves their interaction with auxin response factors (ARFs) and other components of the auxin signaling pathway, which regulate gene expression. frontiersin.orgmdpi.com While specific detailed mechanistic studies for this compound are still emerging, research into related indole compounds and fungal auxins suggests they can influence plant hormone networks and cellular processes. frontiersin.orgnih.govresearchgate.netfrontiersin.org For instance, auxin accumulation, transport, and signaling can be modulated by various symbiotic and pathogenic organisms, indicating a common strategy for host manipulation. frontiersin.org Further research is needed to fully elucidate the precise cellular and molecular targets and pathways through which this compound exerts its dual effects on fungi and plants.
Interaction with Auxin Signaling Pathways in Plants
Auxins are a class of plant hormones critical for various aspects of plant growth and development, with indole-3-acetic acid (IAA) being the most common naturally occurring auxin. wikipedia.orgindiamart.comruchichem.comnih.gov The established auxin signaling pathway is a well-characterized cascade that enables plants to respond to varying auxin concentrations. At low auxin levels, Auxin/Indole-3-acetic acid (Aux/IAA) transcriptional repressors bind to Auxin Response Factor (ARF) transcription factors, thereby inhibiting ARF activity and suppressing the expression of auxin-responsive genes. nih.govmdpi.com
In the presence of auxin, such as IAA, the auxin receptor proteins, primarily TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) proteins, bind to Aux/IAA transcriptional repressors. wikipedia.orgindiamart.comruchichem.comnih.govmdpi.com This binding event triggers the polyubiquitination of Aux/IAA proteins, leading to their subsequent degradation by the 26S proteasome. wikipedia.orgindiamart.comruchichem.comnih.govmdpi.com The degradation of Aux/IAA repressors releases ARF proteins, which then activate the transcription of downstream auxin-responsive genes, initiating various growth and developmental responses. nih.govmdpi.com
As a plant growth regulator, this compound is implicated in influencing these complex auxin signaling pathways. While specific detailed research findings on the precise mechanism by which this compound interacts with these pathways are not extensively detailed in the provided information, its classification as a plant growth regulator and its structural nature as an indolyl carboxylate ester suggest a potential to either mimic auxin activity or modulate the components of the auxin signaling machinery. nih.gov Other synthetic auxins, such as PEO-IAA, have been shown to bind to TIR1/AFB proteins, indicating that indole derivatives can directly interact with these key receptors. cenmed.com
Potential Molecular Targets and Receptors
Given this compound's function as a plant growth regulator, its molecular targets are likely components within the core auxin signaling pathway. The primary auxin receptor proteins are the TIR1/AFB F-box proteins. nih.govmdpi.com These receptors, upon binding auxin, form a co-receptor complex with Aux/IAA proteins, leading to their degradation. wikipedia.orgindiamart.comruchichem.comnih.govmdpi.com
Therefore, potential molecular targets for this compound would include:
TIR1/AFB Auxin Co-receptors: These proteins are crucial for initiating the auxin signaling cascade by recognizing auxin and facilitating the degradation of repressors. nih.govmdpi.com
Aux/IAA Transcriptional Repressors: These proteins directly inhibit ARF activity, and their degradation is central to auxin-induced gene expression. nih.govmdpi.com
Auxin Response Factors (ARFs): While ARFs are transcription factors that regulate gene expression, their activity is controlled by Aux/IAA proteins, making them indirect targets of modulators affecting the Aux/IAA-TIR1 interaction. nih.govmdpi.com
Further research would be necessary to elucidate the precise binding sites and molecular interactions of this compound with these or other components of the auxin signaling network.
Structure-Activity Relationship (SAR) Studies on Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental investigations aimed at identifying the specific structural characteristics of a compound that are responsible for its biological activity. gardp.orgoncodesign-services.com These studies involve synthesizing and testing a series of structurally related compounds to understand how modifications to the molecular structure affect the desired biological response. oncodesign-services.com
While the provided information highlights the total synthesis of this compound and the mechanisms involved in its chemical formation, detailed specific SAR studies focusing on how structural modifications to this compound itself impact its plant growth regulatory effects are not extensively elaborated. nih.govresearchgate.netcapes.gov.brresearchgate.netcapes.gov.brnih.gov
Applying these general principles, it can be inferred that the indolyl carboxylate ester structure of this compound, including the indole nucleus and the arabinitol ester moiety, likely contributes to its plant growth regulatory properties. nih.gov Future SAR studies on this compound derivatives would involve systematic modifications to these structural elements to precisely define the pharmacophore responsible for its biological effects and potentially enhance its activity or specificity.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Acremoauxin a Research
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are indispensable for isolating Acremoauxin A from complex biological matrices and for assessing its purity. These methods leverage differences in physicochemical properties to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and purification of non-volatile or thermally labile compounds, making it highly suitable for this compound due to its polyhydroxylated structure. researchgate.net HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. americanpharmaceuticalreview.com Given the indole (B1671886) chromophore in this compound, UV detection is a viable option, typically at a wavelength where the indole moiety exhibits strong absorption. pan.olsztyn.pl Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., mixtures of water and organic solvents like methanol (B129727) or acetonitrile). pan.olsztyn.plrsc.org The presence of multiple hydroxyl groups in this compound suggests that an aqueous mobile phase with a suitable organic modifier would be effective. nih.gov
While specific HPLC parameters for this compound were not detailed in the literature reviewed, general conditions for similar polar, aromatic compounds would involve a C18 column and a gradient or isocratic elution with an aqueous phase (often buffered to control ionization of ionizable groups, though this compound is an ester) and an organic phase. researchgate.netpan.olsztyn.plrsc.org
Table 1: Illustrative HPLC Parameters for Polar Organic Compounds (Not specific to this compound)
| Parameter | Typical Range/Type |
| Column | C18 (e.g., 4.6 x 150-250 mm, 3.5-5 µm particle) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol |
| Flow Rate | 0.7 – 1.0 mL/min |
| Column Temperature | 25 – 40 °C |
| Detection | UV-Vis (e.g., 210-300 nm) or Mass Spectrometry |
| Injection Volume | 5 – 20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. bioanalysis-zone.com While this compound has a relatively high molecular weight (323.34 g/mol ) and multiple hydroxyl groups nih.gov, which generally reduce volatility, it might be amenable to GC after appropriate derivatization. ekb.eg In GC, a sample is vaporized and carried by an inert gas (carrier gas, e.g., helium, nitrogen) through a heated column coated with a stationary phase. wikipedia.org Compounds separate based on their boiling points and interactions with the stationary phase. wikipedia.org
Specific GC parameters for this compound were not found in the search results. However, if derivatized to increase volatility, a capillary column (e.g., DB-5 or similar) with a temperature program would be employed. researchgate.netelementlabsolutions.com
Table 2: Illustrative GC Parameters for Semi-Volatile Organic Compounds (Not specific to this compound)
| Parameter | Typical Range/Type |
| Column | Capillary (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 – 2.0 mL/min (constant flow) |
| Injector Temperature | 250 – 300 °C |
| Oven Temperature Program | Initial: 40-80 °C, Ramp: 5-15 °C/min to 250-300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Spectrometric Techniques for Detection and Quantification
Spectrometric techniques, particularly mass spectrometry, provide highly specific and sensitive detection, as well as structural information, making them invaluable when coupled with chromatographic separation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.neteag.com It is particularly well-suited for the analysis of complex biological samples and for quantifying trace amounts of compounds like this compound, which may be present in low concentrations in natural extracts. researchgate.netuni-koeln.de
In LC-MS/MS, the separated compounds from the LC column are ionized (e.g., via electrospray ionization, ESI) and then introduced into the mass spectrometer. eag.com Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions (parent ions) and analyzing the resulting product ions (daughter ions), providing characteristic fragmentation patterns that aid in unambiguous identification and quantification through Multiple Reaction Monitoring (MRM). bioanalysis-zone.comtechnologynetworks.com The presence of nitrogen and oxygen atoms in this compound's structure suggests it would readily ionize in ESI, likely in positive mode due to the nitrogen in the indole. nih.gov
Specific LC-MS/MS parameters and detailed research findings for this compound were not identified in the available search results. However, general parameters for small organic molecules with similar functional groups would be applied. bioanalysis-zone.comtechnologynetworks.com
Table 3: Illustrative LC-MS/MS Parameters for Small Organic Molecules (Not specific to this compound)
| Parameter | Typical Setting/Type |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan/DDA technologynetworks.comnih.gov |
| Precursor Ion | [M+H]⁺ (for this compound: m/z 324.14, theoretical) |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | Optimized for specific fragment ions |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the qualitative and quantitative capabilities of MS. elementlabsolutions.comscience.gov It is widely used for volatile and semi-volatile organic compounds. elementlabsolutions.com For this compound, if derivatized to enhance its volatility, GC-MS would provide both retention time data from the GC and fragmentation patterns from the MS, enabling identification and quantification. ekb.eg
In GC-MS, electron ionization (EI) is a common ionization technique, which produces characteristic fragmentation patterns that can be matched against spectral libraries for identification. elementlabsolutions.com Selected Ion Monitoring (SIM) mode can be used for highly sensitive quantification of target analytes, while full scan mode provides comprehensive data for unknown compound identification. elementlabsolutions.comscience.gov
Specific GC-MS parameters and detailed research findings for this compound were not found in the search results, though its structural proof has been reported using GC-FTIR and NMR spectral data. jst.go.jp
Table 4: Illustrative GC-MS Parameters for Derivatized Organic Compounds (Not specific to this compound)
| Parameter | Typical Setting/Type |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) science.govsepscience.com |
| Ion Source Temperature | 200 – 250 °C |
| Transfer Line Temperature | 250 – 300 °C |
Derivatization Methodologies for Enhanced Analysis
Derivatization is a chemical modification process applied to an analyte to improve its analytical properties, such as volatility, thermal stability, detectability, or chromatographic behavior. rsc.orgbioanalysis-zone.com For this compound, with its multiple hydroxyl groups and relatively high molecular weight nih.gov, derivatization would be particularly beneficial for GC analysis to increase its volatility and prevent degradation at high temperatures. ekb.egnih.gov It can also enhance detectability for certain detectors or improve chromatographic peak shape by reducing strong intermolecular interactions (e.g., hydrogen bonding). ekb.egnih.gov
Common derivatization reactions include silylation, acylation, and alkylation. bioanalysis-zone.comekb.eg
Silylation: This is a versatile method where active hydrogens (from hydroxyl, amine, or carboxyl groups) are replaced by trimethylsilyl (B98337) (TMS) groups. science.gov Silylation increases volatility and enhances thermal stability, making compounds more amenable to GC analysis. science.gov For this compound's hydroxyl groups, silylation would be a primary consideration. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. science.gov
Acylation: This involves introducing an acyl group into a molecule, converting alcohols, amines, and thiols into esters, amides, and thioesters, respectively. science.gov Acylation can increase volatility and enhance detectability, especially when halogenated acyl groups are introduced for electron capture detection (ECD). science.gov
Alkylation: This reaction introduces an alkyl group. For example, methylation can be used to derivatize carboxylic acids or phenols. bioanalysis-zone.com
While specific derivatization protocols for this compound were not found, the presence of multiple hydroxyl groups and a carboxylate ester linkage (which could potentially be hydrolyzed to a carboxylic acid and alcohol for subsequent derivatization) makes silylation a highly probable and effective strategy for its GC-based analysis. nih.govmobt3ath.com The choice of derivatization reagent and conditions would depend on the specific functional groups targeted and the desired analytical outcome (e.g., increased volatility for GC, enhanced sensitivity for MS).
Table 5: Common Derivatization Reactions and Their Purpose
| Derivatization Type | Target Functional Groups | Purpose | Common Reagents (Illustrative) |
| Silylation | -OH, -NH, -SH, -COOH | Increase volatility, enhance thermal stability, improve peak shape | BSTFA, MSTFA, TMCS (Trimethylchlorosilane) |
| Acylation | -OH, -NH₂, -SH | Increase volatility, enhance detectability (e.g., with halogenated groups) | Pentafluoropropionic anhydride (B1165640) (PFPA), Heptafluorobutyric anhydride (HFBA) |
| Alkylation | -COOH, -OH, -NH | Increase volatility, improve chromatographic behavior | Diazomethane, Alkyl halides |
Silylation for Increased Volatility and Detection
Silylation is a widely utilized derivatization technique in GC-MS analysis, particularly effective for compounds with active hydrogen atoms found in hydroxyl (-OH), amine (-NH), and thiol (-SH) functional groups sigmaaldrich.comresearchgate.netcovalx.comnih.govjfda-online.com. Given this compound's structure, which contains multiple hydroxyl groups from its arabinitol moiety and a nitrogen atom in its indole core, silylation is a highly pertinent strategy. The process involves replacing these active hydrogens with a nonpolar silyl (B83357) group, most commonly a trimethylsilyl (TMS) group covalx.comjfda-online.com.
The introduction of silyl groups significantly reduces the polarity of the molecule and eliminates intermolecular hydrogen bonding, which are primary causes of poor chromatographic performance, such as peak tailing and low volatility covalx.comjfda-online.com. The resulting silylated derivatives exhibit increased volatility and improved thermal stability, making them amenable to GC separation at lower temperatures and with better peak symmetry covalx.comjfda-online.com. This enhancement in volatility and stability directly translates to improved detection limits and more reliable quantification in GC-MS sigmaaldrich.comresearchgate.netcovalx.comnih.govmdpi.com.
Common silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com. MTBSTFA, for instance, forms tert-butyldimethylsilyl (TBDMS) derivatives that are generally more stable and less susceptible to moisture than those formed with lower molecular weight reagents like BSTFA sigmaaldrich.com. The choice of silylation reagent and reaction conditions (e.g., temperature, time, solvent) is crucial for achieving complete derivatization and optimal analytical results sigmaaldrich.comcovalx.com.
While specific experimental data on the silylation of this compound is not extensively detailed in general literature, the principles of silylation suggest that it would significantly improve its GC-MS characteristics. Expected improvements would include:
Enhanced Peak Shape: Reduction of peak tailing due to minimized adsorption to active sites within the chromatographic system.
Increased Signal-to-Noise Ratio: Improved volatility and reduced degradation lead to more analyte reaching the detector, resulting in higher signal intensity.
Lower Detection Limits: The combined effect of improved chromatographic behavior and enhanced signal allows for the detection and quantification of this compound at lower concentrations.
Other Chemical Modifications for Improved Spectrometric Response
Beyond silylation, other chemical modification strategies can be employed to optimize the spectrometric response of this compound, particularly for different analytical platforms or specific detection needs. These modifications aim to introduce specific functionalities that enhance ionization efficiency, alter fragmentation patterns for better structural elucidation, or improve sensitivity with particular detectors.
Acylation: This method involves converting compounds containing active hydrogens (e.g., hydroxyl, amine, thiol groups) into esters, amides, or thioesters through reactions with carboxylic acids or their derivatives researchgate.netnih.govjfda-online.com. Acylation can improve analyte stability and volatility jfda-online.com. Fluoroacylation, using reagents like fluorinated anhydrides (e.g., acetic anhydride), is particularly notable for significantly increasing volatility and enhancing detectivity in both GC and MS, especially when coupled with negative chemical ionization (NCI-MS) nih.govnormalesup.orgnih.gov. For instance, acetic anhydride has been used to protect hydroxy and amine groups in other compounds, including in aqueous phases, making it a versatile option normalesup.org. The introduction of fluorine atoms can improve electron capture detection (ECD) sensitivity, offering an alternative detection mechanism jfda-online.com.
Alkylation: Alkylation involves the introduction of an alkyl group into the molecule researchgate.netnih.gov. This can be particularly useful for derivatizing acidic protons (e.g., carboxylic acids, phenolic hydroxyls, or even indole N-H) to form more volatile esters or ethers. While less commonly applied to all hydroxyl groups compared to silylation, it can be beneficial for specific functionalities or to achieve a desired chromatographic separation.
MS-Probe Modification for LC-MS: For liquid chromatography-mass spectrometry (LC-MS) applications, where volatility is not the primary concern but ionization efficiency is critical, "MS-probe" modifications can be highly effective. This approach involves chemically modifying compounds, particularly negatively charged ones, with moieties that contain a quaternary amine. This modification can significantly improve the quantification limit by enhancing the ionization efficiency in electrospray ionization (ESI-MS), a common ionization technique for LC-MS. Given that this compound is an auxin derivative science.gov, and auxins are a class of phytohormones, such MS-probe modifications, as demonstrated for other phytohormones, could be a valuable strategy for highly sensitive LC-MS/MS profiling of this compound in complex biological matrices. This type of derivatization alters the physico-chemical properties of the compound, influencing its chromatographic and mass spectrometric behavior to achieve better detection and quantification jfda-online.com.
These chemical modifications are selected based on the specific analytical goals, the functional groups present in this compound, and the instrumental platform being utilized. They are critical for achieving the sensitivity, specificity, and robustness required for comprehensive research on this compound.
Future Research Directions and Prospects
Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
A critical area for future research involves the complete elucidation of Acremoauxin A's biosynthetic pathway and the regulatory mechanisms governing its production. While natural product biosynthesis is a complex field, recent advancements in genetic manipulation and chemoproteomics offer powerful tools for identifying key enzymes and pathways involved in secondary metabolite formation. nih.govfrontiersin.orgfraunhofer.denih.gov Understanding how Acremonium roseum or other organisms synthesize this compound will provide insights into the enzymatic steps, precursor molecules, and genetic machinery involved. This knowledge could facilitate the engineering of microbial or plant systems for enhanced or controlled production of this compound and its analogs. Research could focus on:
Identifying and characterizing the specific genes and enzymes responsible for each step of the indole (B1671886) and arabinitol-propionate ester assembly.
Investigating the transcriptional and post-transcriptional regulatory elements that control the expression of these biosynthetic genes.
Exploring the environmental cues or biological interactions that trigger or modulate this compound production in its natural producers.
Comprehensive Analysis of Molecular Mechanisms of Action in Diverse Organisms
Despite its known plant-growth inhibitory activity, the precise molecular mechanism of action of this compound in diverse organisms remains largely unexplored. nih.gov Future studies should aim to identify the specific cellular targets (e.g., proteins, enzymes, receptors) with which this compound interacts to exert its biological effects. nih.gov This could involve:
Target identification studies using biochemical, genetic, and proteomic approaches to pinpoint the direct molecular partners of this compound in plants and other susceptible organisms.
Investigating downstream signaling pathways and cellular processes that are modulated by this compound, leading to plant growth inhibition or other observed effects.
Comparative studies across different plant species or even other biological systems to determine if the mechanism of action is conserved or varies, potentially revealing broader biological roles.
Advanced Structure-Activity Relationship (SAR) Profiling and Computational Modeling
Advanced Structure-Activity Relationship (SAR) profiling and computational modeling are essential for understanding how the chemical structure of this compound relates to its biological activity. wikipedia.org While a total synthesis has been achieved, allowing for the creation of analogs, detailed SAR studies for this compound have not been extensively reported in the provided search results. nih.gov Future research in this area would involve:
Synthesizing a series of this compound analogs with systematic modifications to its indole moiety, arabinitol ester, or other functional groups.
Evaluating the biological activity of these analogs to establish clear relationships between structural features and observed effects, such as potency and selectivity of plant growth inhibition. science.govnih.govnih.gov
Employing computational modeling techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models, to predict the binding modes of this compound and its analogs to potential targets and to guide the rational design of more potent or selective compounds. cas.org
Development of Novel Synthetic Strategies for Access to this compound and Analogues
The reported total synthesis of this compound utilized an oxidative enolate coupling strategy to construct its challenging indole-propionate ester linkage with stereocontrol. nih.govresearchgate.net While successful, the development of novel and more efficient synthetic strategies remains a valuable research direction. uchicago.edunih.govmdpi.comgrantome.com This would enhance accessibility to this compound and enable the facile synthesis of a broader range of analogs for SAR studies and potential applications. Future efforts could focus on:
Exploring alternative synthetic routes that are more atom-economical, environmentally friendly, or amenable to large-scale production.
Developing new methodologies for the stereoselective construction of the indole-propionate ester bond and the arabinitol moiety.
Investigating biocatalytic or semi-synthetic approaches that leverage enzymatic transformations to streamline the synthesis or introduce specific modifications.
Investigation of Ecological Roles in Fungal-Plant Interactions and Beyond
This compound's classification as a fungal and plant metabolite, along with its plant growth regulatory activity, strongly suggests a significant ecological role in fungal-plant interactions. nih.gov Fungal endophytes, such as Acremonium roseum, are known to play diverse roles in plant ecosystems, influencing plant health, stress resilience, and nutrient acquisition through the production of secondary metabolites. ekb.egresearchgate.netnih.govnih.gov Future research should delve deeper into these ecological aspects:
Investigating the precise role of this compound in the symbiotic or pathogenic relationship between Acremonium roseum and its host plants.
Determining if this compound acts as a signaling molecule, a defensive compound, or an allelopathic agent in natural environments.
Exploring the presence and function of this compound in other fungal species or plant-microbe interactions beyond its initial discovery, potentially revealing broader ecological significance.
Studying the impact of environmental factors on this compound production and its subsequent ecological effects.
Q & A
Q. What are the primary analytical techniques used to identify and characterize Acremoauxin A in complex biological matrices?
To confirm the presence of this compound, researchers typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise molecular weight determination and structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemical configurations, particularly for distinguishing between closely related analogs. Quantification often relies on calibration curves using purified standards, with experimental replicates to ensure precision (e.g., ±5% error margins) .
Q. How is the biosynthesis pathway of this compound typically elucidated in microbial systems?
Biosynthetic studies involve gene cluster analysis via genome mining (e.g., antiSMASH software) and heterologous expression in model organisms like Aspergillus nidulans. Isotopic labeling (e.g., -glucose) tracks precursor incorporation, while CRISPR-Cas9-mediated gene knockouts validate enzymatic roles. Comparative metabolomics of wild-type vs. mutant strains helps identify pathway intermediates .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity?
Standard assays include antimicrobial susceptibility testing (e.g., broth microdilution for MIC values), cytotoxicity screening (MTT assay in cancer cell lines), and enzyme inhibition studies (e.g., fluorometric assays for kinase activity). Positive controls (e.g., known inhibitors) and statistical validation (e.g., ANOVA with post-hoc tests) are essential to minimize false positives .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s ecological roles in host-microbe interactions?
Researchers must account for environmental variables (e.g., pH, nutrient availability) and host metabolic states. Metatranscriptomic profiling of microbial communities paired with spatial mapping (e.g., MALDI imaging) can contextualize this compound production. Controlled co-culture experiments with axenic strains help isolate specific interactions .
Q. How can researchers resolve contradictory data regarding this compound’s bioactivity across different studies?
Contradictions often arise from methodological differences (e.g., solvent systems, cell line origins). A meta-analysis framework should standardize variables (e.g., normalizing IC values to molar concentrations) and assess publication bias via funnel plots. Reproducibility tests under harmonized protocols are critical .
Q. What computational strategies enhance the discovery of this compound derivatives with improved pharmacological properties?
Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins, while quantitative structure-activity relationship (QSAR) models prioritize synthetic targets. ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions using tools like SwissADME reduce late-stage attrition .
Q. How can frameworks like PICO or FINER improve hypothesis-driven research on this compound?
The PICO framework (Population: microbial strain; Intervention: this compound exposure; Comparison: wild-type vs. mutant; Outcome: gene expression) clarifies study objectives. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as this compound’s role in biofilm disruption .
Methodological Best Practices
- Data Validation : Use triplicate measurements and report standard deviations. For bioassays, include Z’-factor scores to evaluate assay robustness .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines when working with microbial genetic resources .
- Reproducibility : Archive raw data (e.g., NMR spectra, MS/MS fragmentation patterns) in public repositories like MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
